molecular formula C10H15N3 B11911955 (S)-2-(Pyridin-4-ylmethyl)piperazine CAS No. 1217442-44-8

(S)-2-(Pyridin-4-ylmethyl)piperazine

Cat. No.: B11911955
CAS No.: 1217442-44-8
M. Wt: 177.25 g/mol
InChI Key: VQTOBKXDDUOIDX-JTQLQIEISA-N
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Description

(S)-2-(Pyridin-4-ylmethyl)piperazine is a chiral compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyridin-4-ylmethyl)piperazine typically involves the reaction of piperazine with a pyridine derivative under controlled conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with 4-chloromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of N-substituted piperazine derivatives.

Scientific Research Applications

(S)-2-(Pyridin-4-ylmethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity. The pyridine moiety can participate in π-π stacking interactions and coordinate with metal ions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This enantioselectivity can lead to differences in pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy compared to its achiral or differently substituted counterparts.

Properties

CAS No.

1217442-44-8

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2S)-2-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2/t10-/m0/s1

InChI Key

VQTOBKXDDUOIDX-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC=NC=C2

Canonical SMILES

C1CNC(CN1)CC2=CC=NC=C2

Origin of Product

United States

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